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Introduction
The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the

peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the

peroxisome. Dysregulation of this process is linked to severe metabolic disorders, making the

Pex5-Pex14 interface a promising target for therapeutic intervention. Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-protein

interactions at atomic resolution. This application note provides a detailed protocol for mapping

the Pex5-Pex14 interaction interface using NMR-monitored chemical shift perturbation (CSP)

experiments.

Signaling Pathway and Interaction Mechanism
The peroxisomal protein import process is initiated by the recognition of a C-terminal PTS1 on

cargo proteins by the tetratricopeptide repeat (TPR) domain of the soluble receptor Pex5 in the

cytosol. The Pex5-cargo complex then docks onto the peroxisomal membrane via the

interaction of the N-terminal domain (NTD) of Pex5 with the NTD of Pex14.[1][2] This docking is

a crucial prerequisite for the translocation of the cargo into the peroxisomal matrix. The

interaction is primarily mediated by multiple WxxxF/Y motifs within the intrinsically disordered

NTD of Pex5 binding to a conserved hydrophobic groove on the surface of the Pex14 NTD.[1]

[3][4] Recent studies have also identified a novel binding interface involving the C-terminal TPR
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domain of Pex5 and a conserved IPSWQI peptide motif in the C-terminal region of Pex14,

suggesting a more complex regulatory mechanism for receptor recycling.

Caption: Peroxisomal protein import pathway highlighting Pex5-Pex14 docking.

Quantitative Data Summary
The binding affinities for the Pex5-Pex14 interaction have been characterized using various

biophysical techniques, including Isothermal Titration Calorimetry (ITC) and NMR spectroscopy.

The dissociation constants (Kd) vary depending on the specific Pex5 motifs and the protein

constructs used.

Interacting
Partners

Method
Dissociation
Constant (Kd)

Reference

Pex14(N) and Pex5

(116-124) peptide
ITC 0.47 µM

Pex14(N) and Pex5

(113-127) peptide
ITC 0.12 µM

Pex14(N) and Pex5

(108-127) peptide
ITC 0.07 µM

Pex14 NTD and Pex5

(1-110)
ITC 157 ± 9 nM

Pex5 TPR domain

and Pex14 IPSWQI

peptide (wildtype)

NMR 250 µM

Pex5 TPR domain

and Pex14 IPSWQI

peptide (cargo-

loaded)

NMR Reduced Affinity
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This section provides detailed methodologies for the key experiments required to map the

Pex5-Pex14 interaction interface using NMR spectroscopy.

Experimental Workflow
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Protein Preparation

NMR Titration

Data Analysis

Expression of 15N-labeled Pex14 NTD

Protein Purification (e.g., Ni-NTA, SEC)

Expression of unlabeled Pex5 construct

Acquire 1H-15N HSQC of free 15N-Pex14 NTD

Titrate with unlabeled Pex5 construct

Acquire 1H-15N HSQC at each titration point

Assign backbone resonances

Calculate Chemical Shift Perturbations (CSPs)

Map CSPs onto Pex14 NTD structure

Click to download full resolution via product page

Caption: Workflow for NMR-based mapping of the Pex5-Pex14 interaction.
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Protein Expression and Purification
a. Expression of ¹⁵N-labeled Pex14 NTD:

Transform E. coli BL21(DE3) cells with a plasmid encoding the N-terminal domain of Pex14

(e.g., residues 16-80).

Grow the cells at 37°C in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen

source.

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD₆₀₀ of

0.6-0.8 and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

Harvest the cells by centrifugation.

b. Expression of unlabeled Pex5 construct:

Express the desired unlabeled Pex5 construct (e.g., a peptide containing a WxxxF/Y motif or

a larger NTD fragment) in E. coli BL21(DE3) cells grown in Luria-Bertani (LB) medium.

Induce and harvest the cells as described for the labeled protein.

c. Purification:

Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1 mM PMSF).

Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by

centrifugation.

Purify the His-tagged proteins using a Ni-NTA affinity column.

Further purify the proteins by size-exclusion chromatography (SEC) to ensure homogeneity.

Confirm the purity and identity of the proteins by SDS-PAGE and mass spectrometry.
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Prepare a sample of ¹⁵N-labeled Pex14 NTD at a concentration of approximately 100-200

µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing

10% D₂O.

Acquire a reference 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum

of the free ¹⁵N-Pex14 NTD.

Prepare a concentrated stock solution of the unlabeled Pex5 construct in the same NMR

buffer.

Perform a stepwise titration by adding increasing molar ratios of the unlabeled Pex5

construct to the ¹⁵N-Pex14 NTD sample.

After each addition, gently mix the sample and allow it to equilibrate before acquiring another

2D ¹H-¹⁵N HSQC spectrum. Titration points should be chosen to adequately sample the

binding curve, typically ranging from a 0:1 to a 2:1 or higher molar ratio of Pex5 to Pex14, or

until saturation is reached.

Data Processing and Analysis
Process the acquired NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

Overlay the series of ¹H-¹⁵N HSQC spectra to observe the changes in peak positions

(chemical shifts) of the Pex14 NTD backbone amides upon binding to Pex5.

Assign the backbone amide resonances of the Pex14 NTD in the free and bound states

using standard triple-resonance experiments if assignments are not already available.

Calculate the combined chemical shift perturbation (CSP) for each residue using the

following equation:

Δδ = √[ (ΔδH)² + (α * ΔδN)² ]

where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively,

and α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift

ranges of ¹H and ¹⁵N.
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Plot the CSP values against the residue number of Pex14. Residues with significant CSPs

are likely to be part of the interaction interface.

Map the residues with the largest CSPs onto the three-dimensional structure of the Pex14

NTD to visualize the binding site.

Conclusion
NMR spectroscopy provides a robust and detailed approach to map the interaction interface

between Pex5 and Pex14. The chemical shift perturbation data generated from these

experiments can pinpoint the specific residues involved in the interaction, providing valuable

insights for structure-based drug design aimed at modulating peroxisomal protein import. The

protocols outlined in this application note offer a comprehensive guide for researchers to

successfully employ NMR for the characterization of this critical protein-protein interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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